

# An In-depth Technical Guide to Cyanazine and Its Primary Metabolite, Cyanazine Amide

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## Compound of Interest

Compound Name: *Cyanazine-3-mercaptopropanoic acid*

Cat. No.: *B12384681*

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This technical guide provides a comprehensive overview of the herbicide cyanazine and its significant metabolite, cyanazine amide, tailored for researchers, scientists, and drug development professionals. This document delves into their chemical properties, mechanisms of action, metabolic pathways, toxicological profiles, and analytical methodologies.

## Chemical and Physical Properties

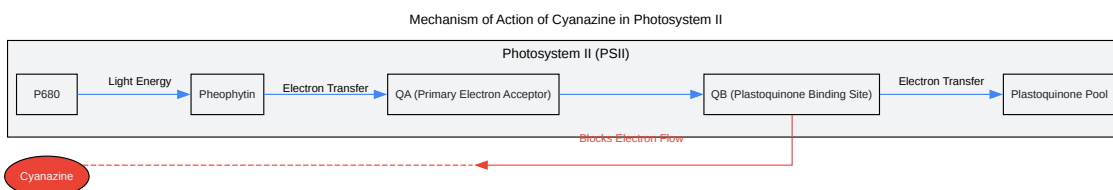
Cyanazine is a triazine herbicide historically used for the control of annual grasses and broadleaf weeds.<sup>[1][2]</sup> Its primary degradation product in the environment is cyanazine amide. The key chemical and physical properties of both compounds are summarized below.

Table 1: Chemical and Physical Properties of Cyanazine and Cyanazine Amide

Property	Cyanazine	Cyanazine Amide
CAS Number	21725-46-2[1]	36576-42-8[3][4]
IUPAC Name	2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile[1][5]	2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanamide[4]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> ClN <sub>6</sub> [1]	C <sub>9</sub> H <sub>15</sub> ClN <sub>6</sub> O[4]
Molecular Weight	240.70 g/mol [1][2]	258.71 g/mol [4]
Appearance	White crystalline solid[1][2]	White solid
Melting Point	167.5–169°C[5]	Not available
Water Solubility	171 mg/L at 25°C[2]	More polar than cyanazine
Log P (Octanol-Water Partition Coefficient)	2.22[1]	Not available

## Mechanism of Action

Cyanazine's primary mechanism of action as a herbicide is the inhibition of photosynthesis.[1][6] It specifically targets Photosystem II (PSII) in the chloroplasts of plants. By binding to the D1 protein in the PSII complex, cyanazine blocks the electron transport chain between the primary electron acceptor (Q) and the plastoquinone pool.[1][7] This disruption halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death.



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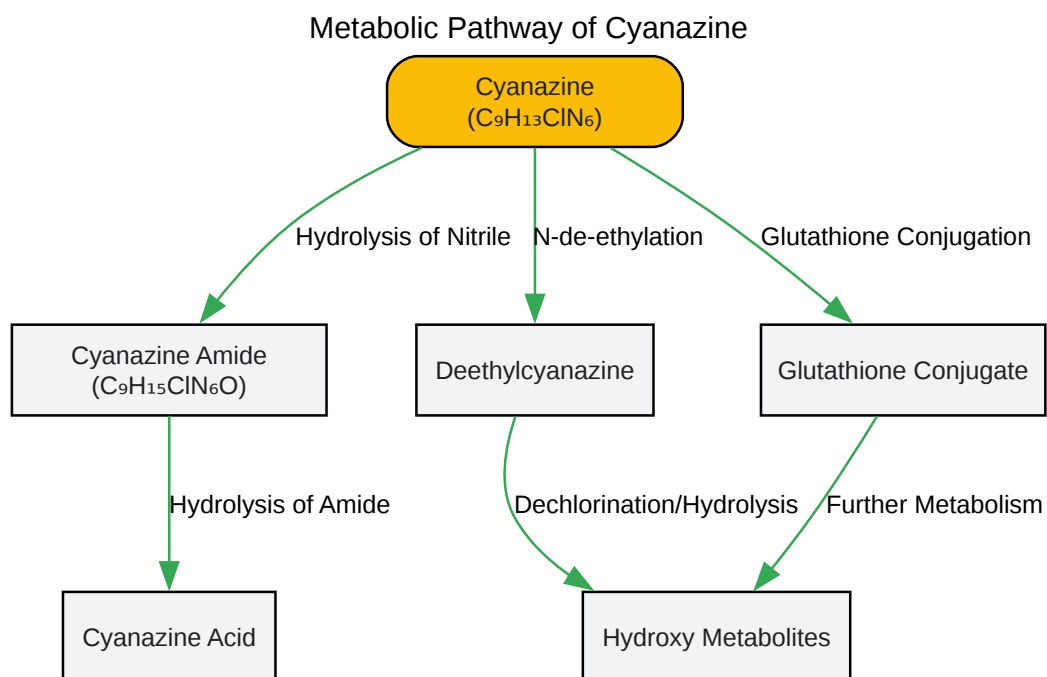
Caption: Inhibition of electron transport in Photosystem II by cyanazine.

## Metabolism

Cyanazine undergoes metabolic transformation in both plants and animals. The primary metabolic pathways include N-dealkylation, hydrolysis of the nitrile group to an amide (forming cyanazine amide), and conjugation with glutathione.[1][8]

In mammals, cyanazine is rapidly absorbed and metabolized.[8] The major routes of degradation are N-de-ethylation and conversion of the cyano group to an amide, forming cyanazine amide.[9] Further hydrolysis can lead to the corresponding carboxylic acid. Dechlorination via glutathione conjugation also occurs, with metabolites primarily excreted in urine and feces.[8][9]

In soil and water, microbial degradation plays a key role in the breakdown of cyanazine, with cyanazine amide being a major and often more mobile degradation product.[5]



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Caption: Simplified metabolic pathways of cyanazine.

## Toxicological Profile

The toxicological effects of cyanazine have been studied in various animal models. It is classified as moderately toxic upon acute oral exposure.[2]

Table 2: Acute Toxicity of Cyanazine

Species	Route	LD <sub>50</sub>	Reference
Rat (oral)	Oral	149 - 332 mg/kg	[2][5]
Mouse (oral)	Oral	380 mg/kg	[2][5]
Rabbit (oral)	Oral	141 mg/kg	[2][5]
Rabbit (dermal)	Dermal	>2000 mg/kg	[2]

Chronic exposure to cyanazine has been associated with developmental and reproductive toxicity in animal studies, including effects such as decreased fetal viability and birth defects at maternally toxic doses.[2][9] Due to its potential for teratogenicity and groundwater contamination, its use has been restricted.[2]

## Experimental Protocols

The analysis of cyanazine and cyanazine amide in environmental and biological matrices typically involves chromatographic methods, which offer high sensitivity and selectivity.

### Determination of Cyanazine and Metabolites in Water

This protocol is a generalized procedure based on common methods for the analysis of triazine herbicides in water samples.

Objective: To quantify the concentration of cyanazine and cyanazine amide in water samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

- Water sample (1 L)
- Methylene chloride or other suitable solvent
- Anhydrous sodium sulfate
- Methanol (HPLC grade)

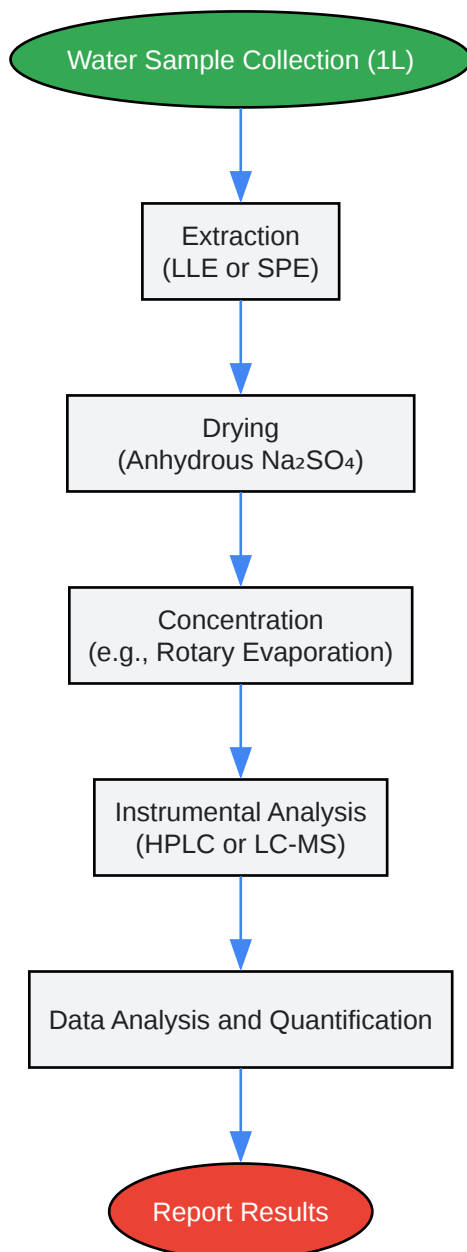
- Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric)
- HPLC or LC-MS system with a UV or mass spectrometer detector

Procedure:

- Sample Preparation (Liquid-Liquid Extraction):
  1. Acidify the 1 L water sample to a pH of approximately 2 with a suitable acid.
  2. Transfer the sample to a 2 L separatory funnel.
  3. Add 60 mL of methylene chloride and shake vigorously for 2-3 minutes, periodically venting the funnel.
  4. Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.
  5. Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining the extracts.[\[5\]](#)
- Sample Preparation (Solid-Phase Extraction):
  1. Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by reagent water.
  2. Pass the water sample through the cartridge at a controlled flow rate.
  3. Wash the cartridge to remove interferences.
  4. Elute the analytes with a small volume of an appropriate solvent (e.g., methanol or ethyl acetate).
- Drying and Concentration:
  1. Pass the combined extract through a column containing anhydrous sodium sulfate to remove residual water.

2. Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
  3. Exchange the solvent to methanol if necessary for HPLC analysis.[\[5\]](#)
- Instrumental Analysis:
    1. Inject an aliquot of the concentrated sample into the HPLC or LC-MS system.
    2. Separate the analytes using a suitable column (e.g., C18) and mobile phase gradient.
    3. Detect and quantify the analytes using a UV detector (e.g., at 254 nm) or a mass spectrometer in selected ion monitoring (SIM) mode.[\[10\]](#)
  - Quantification:
    1. Prepare a calibration curve using standards of known concentrations of cyanazine and cyanazine amide.
    2. Calculate the concentration of the analytes in the original sample based on the calibration curve.

## Workflow for Cyanazine Analysis in Water



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Caption: General workflow for the analysis of cyanazine in water samples.

## Determination of Cyanazine and Metabolites in Soil

This protocol outlines a general method for extracting and analyzing cyanazine and its metabolites from soil.

Objective: To determine the concentration of cyanazine and its metabolites, including cyanazine amide, in soil samples.

Materials:

- Soil sample (e.g., 5 g)
- Methanol/water solution (e.g., 50:50 v/v)
- Methanol/0.1 N NaOH solution
- Centrifuge
- Sonic disruptor
- HPLC system with UV or MS detection

Procedure:

- Initial Extraction:
  1. Weigh 5 g of homogenized soil into a centrifuge tube.
  2. Add 50 mL of a 50:50 (v/v) methanol/water solution.
  3. Extract using a sonic disruptor for a specified time (e.g., 4 minutes).[11]
  4. Centrifuge the sample and decant the supernatant.
- Secondary Extraction (for bound residues):
  1. To the soil pellet from the previous step, add a methanol/0.1 N NaOH solution.
  2. Repeat the sonication and centrifugation steps.[11]
  3. Decant and combine the supernatants if required by the analytical method.

- Extract Cleanup and Preparation:
  1. The extracts may require cleanup using SPE to remove interfering matrix components.
  2. The pH of the extract may need to be adjusted before analysis.
  3. Concentrate the extract if necessary and reconstitute in the mobile phase.
- Instrumental Analysis:
  1. Analyze the prepared extracts using HPLC with a suitable column (e.g., ODS or mixed-mode) and detector.[\[11\]](#)
- Quantification:
  1. Quantify the analytes against a calibration curve prepared in a matrix-matched solvent to account for matrix effects.

## Conclusion

Cyanazine and its primary metabolite, cyanazine amide, are of significant interest in environmental science and toxicology. Understanding their chemical properties, fate, and toxicological effects is crucial for assessing their impact on ecosystems and human health. The analytical methods outlined in this guide provide a framework for the reliable detection and quantification of these compounds, which is essential for monitoring and regulatory purposes. Further research into the signaling pathways affected by these compounds could provide deeper insights into their mechanisms of toxicity.

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